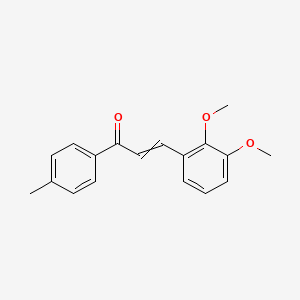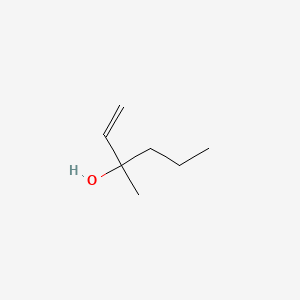![molecular formula C14H15N3O5S B11964127 Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- CAS No. 22025-44-1](/img/structure/B11964127.png)
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is a chemical compound with the molecular formula C14H15N3O5S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including respiration and acid-base balance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia.
Amination: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where the nitro group is replaced by the ethoxyphenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and sulfonation steps.
Purification: through crystallization or chromatography to ensure high purity of the final product.
Quality control: measures to monitor the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Reduction: 4-[(4-ethoxyphenyl)amino]benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-[(4-carboxyphenyl)amino]-3-nitrobenzenesulfonamide.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating glaucoma, epilepsy, and certain cancers.
Biological Studies: Investigated for its antimicrobial properties and potential as an antibacterial agent.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the enzyme’s role in regulating pH and ion balance, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide: Similar structure but lacks the nitro group.
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitro-: Similar structure with additional methyl groups on the sulfonamide nitrogen.
Uniqueness
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a prodrug, which can be activated under specific conditions .
Propiedades
Número CAS |
22025-44-1 |
|---|---|
Fórmula molecular |
C14H15N3O5S |
Peso molecular |
337.35 g/mol |
Nombre IUPAC |
4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21) |
Clave InChI |
VNBLMPPORJRWNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)
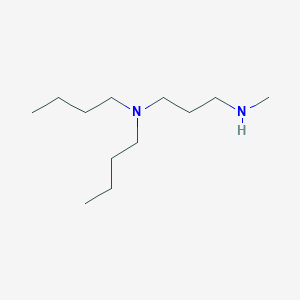
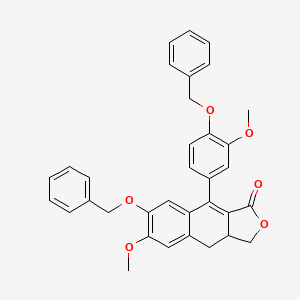
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)
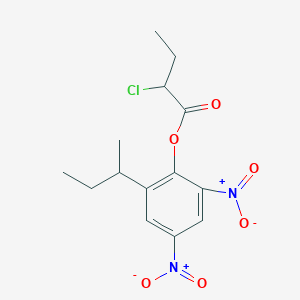
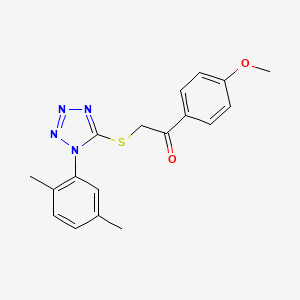

![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
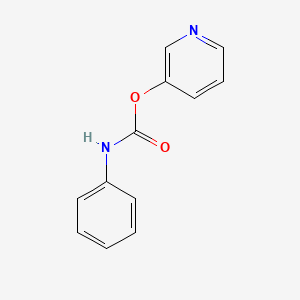

![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)
